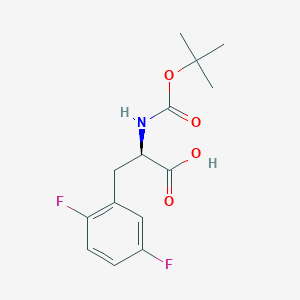

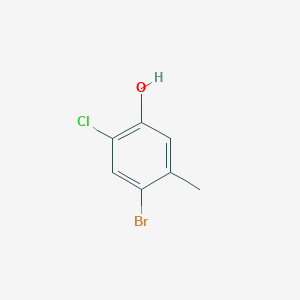

Phenol, 4-bromo-2-chloro-5-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Phenol, 4-bromo-2-chloro-” is an organic compound with the molecular formula C6H4BrClO . It is a derivative of phenol, with bromine and chlorine substituents attached to the aromatic ring .

Molecular Structure Analysis

The molecular structure of “Phenol, 4-bromo-2-chloro-” consists of a phenol ring with bromine and chlorine substituents . The exact positions of these substituents on the ring could not be determined from the available resources.Chemical Reactions Analysis

Aryl halides, like “Phenol, 4-bromo-2-chloro-”, can participate in nucleophilic aromatic substitution reactions . These reactions involve the replacement of a substituent in the aromatic ring by a nucleophile .Physical And Chemical Properties Analysis

“Phenol, 4-bromo-2-chloro-” has a molecular weight of 207.452 . It is expected to have properties similar to other phenolic compounds, but specific physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación

Biologically Inactive Metabolite of Profenofos

4-Bromo-2-chlorophenol is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . This suggests its potential use in studying the metabolic pathways and degradation of profenofos.

Enzyme-Catalyzed Copolymerization

This compound undergoes enzyme-catalyzed copolymerization with phenols, catalyzed by the extracellular laccase of the fungus Rhizoctonia praticola . This could be useful in the study of enzymatic reactions and the development of bio-based polymers.

Synthesis of Arylbenzoxazin Derivatives

4-Bromo-2-chlorophenol has been used as a reagent in the synthesis of 7-arylbenzo[b][1,4]oxazin derivatives . These compounds have potential applications in medicinal chemistry due to their diverse biological activities.

Sonochemical Degradation

Sonochemical degradation of 2-chloro-5-methylphenol in aqueous solution in the presence of TiO2 and H2O2 has been reported . This suggests potential applications in environmental science, particularly in the treatment of wastewater containing phenolic compounds.

Synthesis of Dichloroethene Derivatives

2-Chloro-5-methylphenol was used in the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene . This indicates its potential use in the synthesis of various organic compounds.

Research Grade Compound

4-Bromo-2-chloro-5-methylphenol is available as a research grade compound . This suggests its use in various scientific research applications, including chemical analysis and experimental studies.

Mecanismo De Acción

- Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262

- MilliporeSigma. (n.d.). 2-Chloro-5-methylphenol

- MilliporeSigma. (n.d.). 4-Bromo-2-methylanisole

- ChemicalBook. (n.d.). 2-溴-4-氯-5-甲基苯酚

- ChemSpider. (n.d.). 2-Bromo-4-chloro-5-methylphenol

Propiedades

IUPAC Name |

4-bromo-2-chloro-5-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMLFLAHDYKOPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464044 |

Source

|

| Record name | Phenol, 4-bromo-2-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-bromo-2-chloro-5-methyl- | |

CAS RN |

319473-24-0 |

Source

|

| Record name | Phenol, 4-bromo-2-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.